Triphenylsilanethiol

Catalog No.
S1506091
CAS No.
14606-42-9
M.F
C18H16SSi
M. Wt
292.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsilanethiol

CAS Number

14606-42-9

Product Name

Triphenylsilanethiol

IUPAC Name

triphenyl(sulfanyl)silane

Molecular Formula

C18H16SSi

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

MQDRKELSDPESDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S

Organic Synthesis

Triphenylsilanethiol serves as a crucial building block in organic synthesis due to its reactivity and the presence of the thiol group. Researchers utilize it for:

  • Introducing thiol functionality: The thiol group readily reacts with various functional groups, allowing scientists to introduce this functionality into desired molecules. This is particularly valuable for creating thiol-containing biomolecules, pharmaceuticals, and organic materials.
  • Protecting functional groups: The thiol group can be reversibly protected using specific protecting groups, enabling the selective manipulation of other functionalities within a molecule. This controlled approach is crucial in complex organic syntheses.

Catalysis

Triphenylsilanethiol demonstrates potential as a catalyst or catalyst precursor in various reactions. Its ability to interact with metal surfaces and participate in electron transfer processes makes it a promising candidate for:

  • Development of new catalysts: Researchers are exploring the use of triphenylsilanethiol in the design of novel catalysts for various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization.
  • Surface modification of catalysts: Triphenylsilanethiol can modify the surface properties of existing catalysts, potentially enhancing their activity, selectivity, and recyclability.

Material Science

The unique properties of triphenylsilanethiol, including its self-assembly behavior and ability to form covalent bonds with various surfaces, make it attractive for material science applications, such as:

  • Development of self-assembled monolayers (SAMs): Triphenylsilanethiol can form well-defined SAMs on various substrates, such as gold, silicon, and metal oxides. These SAMs find applications in biosensing, microfluidics, and surface modification.
  • Functionalization of materials: The thiol group of triphenylsilanethiol can covalently bond to various materials, enabling the introduction of desired functionalities, such as improved adhesion, electrical conductivity, and biocompatibility.

Drug Discovery and Development

Triphenylsilanethiol holds potential applications in drug discovery and development due to its ability to:

  • Conjugate with biomolecules: The thiol group can be used to covalently link triphenylsilanethiol to biomolecules like peptides and proteins, creating drug conjugates with improved targeting and delivery properties [].
  • Investigate protein-drug interactions: Triphenylsilanethiol-modified surfaces can be used to study protein-drug interactions, providing valuable insights into drug binding mechanisms and potential side effects.

Triphenylsilanethiol is an organosilicon compound with the chemical formula C₁₈H₁₆SSi. It appears as a white crystalline solid and is characterized by the presence of a thiol (-SH) functional group attached to a silicon atom that is further bonded to three phenyl groups. This unique structure imparts specific reactivity and properties, making it valuable in various chemical applications.

  • Hydrosilylation: It acts as a reducing agent and a catalyst in hydrosilylation reactions involving alkenes, alkynes, and carbonyl compounds. This process facilitates the addition of silanes across double or triple bonds, forming siloxanes .
  • Ring Opening of Epoxides: Triphenylsilanethiol can function as a solid hydrogen sulfide equivalent, effectively opening epoxide rings to produce β-hydroxymercaptans or β-dihydroxysulfides .
  • Radical Chain Reactions: It mediates radical chain reductive alkylation of electron-rich alkenes when used in conjunction with thiol catalysts, showcasing its ability to facilitate complex organic transformations .

Several methods exist for synthesizing triphenylsilanethiol:

  • Direct Reaction: The compound can be synthesized through the reaction of triphenylsilane with hydrogen sulfide under controlled conditions.
  • Functionalization of Silanes: Another approach involves the functionalization of silanes with thiols, where triphenylsilane is reacted with thiol compounds to introduce the -SH group.
  • Reduction Reactions: It can also be synthesized via reduction methods that convert suitable precursors into triphenylsilanethiol.

Triphenylsilanethiol finds applications in various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly in hydrosilylation and reductive alkylation reactions.
  • Material Science: The compound is utilized in developing silicone-based materials due to its unique properties.
  • Catalysis: Its role as a catalyst in various

Interaction studies involving triphenylsilanethiol primarily focus on its role in catalyzing reactions and its interactions with other reagents. Research indicates that it can enhance the efficiency of radical chain reactions when paired with thiols, demonstrating its capacity to facilitate hydrogen transfer processes effectively .

Triphenylsilanethiol shares similarities with several other organosilicon compounds, particularly those containing thiols or silane functionalities. Here are some comparable compounds:

CompoundStructureUnique Features
TriphenylsilaneC₁₈H₁₅SiLacks the thiol group; primarily used as a reducing agent.
TrimethylsilaneC₆H₁₈SiContains methyl groups instead of phenyl; more volatile.
PhenyltriethoxysilaneC₁₂H₁₅O₃SiContains ethoxy groups; used in surface modification.
ThiophenolC₆H₅SHSimple aromatic thiol; lacks silicon component.

Triphenylsilanethiol's unique combination of a silicon atom bonded to three phenyl groups along with a thiol functional group sets it apart from these similar compounds, allowing for specific reactivity patterns not found in others.

Wikipedia

Triphenylsilanethiol

Dates

Modify: 2023-08-15

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